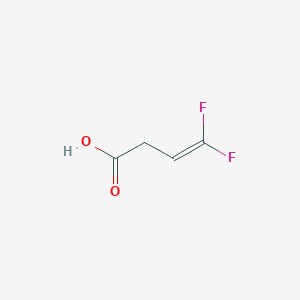

4,4-Difluorobut-3-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Difluorobut-3-enoic acid is a useful research compound. Its molecular formula is C4H4F2O2 and its molecular weight is 122.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes typical esterification reactions. Key examples include:

4-Nitrophenyl Ester Formation

Reaction with 4-nitrophenol under carbodiimide coupling conditions (EDCI/DMAP) yields activated esters for subsequent nucleophilic acyl substitution:

4,4-Difluorobut-3-enoic acid+4-nitrophenolEDCI, DMAP, CH2Cl24-nitrophenyl (E)-4,4-difluorobut-3-enoate

Conditions : Room temperature, 16 hours, dichloromethane solvent. Yield : ~32% .

Amidation Reactions

The acid reacts with amines to form amides, often mediated by coupling agents:

Benzamide Derivative

Using benzamide and a coupling agent (e.g., HATU or DCC):

4,4-Difluorobut-3-enoic acid+BenzamideDCC, DMAP(Z)-2-benzamido-4,4-difluorobut-2-enoate

Key Feature : Stereoselective Z-configuration retention.

Halogenation Reactions

The double bond participates in electrophilic halogenation, though limited direct data exists. Analogous reactivity is inferred from related compounds:

Bromination

Reaction with bromine (Br₂) or N-bromosuccinimide (NBS) under radical conditions may yield 4-bromo-4,4-difluorobut-3-enoic acid:

Acid+Br2Light or AIBN4-Bromo-4,4-difluorobut-3-enoic acid

Note : Positional selectivity depends on fluorine’s electron-withdrawing effects .

Reduction Reactions

The double bond can be selectively reduced while retaining fluorine substituents:

Catalytic Hydrogenation

Using palladium on carbon (Pd/C) under hydrogen gas:

4,4-Difluorobut-3-enoic acidH2,Pd/C4,4-Difluorobutanoic acid

Outcome : Saturated fluorinated carboxylic acid .

Nucleophilic Additions

The electron-deficient double bond facilitates conjugate additions:

Michael Addition

Reaction with nucleophiles (e.g., amines or thiols):

Acid+R-NH2→4,4-Difluoro-3-(alkylamino)butanoic acid

Mechanism : Nucleophilic attack at the β-carbon of the α,β-unsaturated system .

Decarboxylation

Thermal or acidic conditions induce decarboxylation to form fluorinated alkenes:

4,4-Difluorobut-3-enoic acidΔ or H+1,1-Difluoro-1,3-butadiene+CO2

Application : Access to fluorinated dienes for polymerization or cycloadditions .

Mechanistic Insights

-

Electrophilic Character : Fluorine’s electronegativity polarizes the double bond, enhancing reactivity toward nucleophiles.

-

Steric Effects : Bulky substituents on the double bond influence regioselectivity in additions .

-

Acid Stability : The carboxylic acid group remains intact under mild conditions but decarboxylates under strong heat or acid .

特性

分子式 |

C4H4F2O2 |

|---|---|

分子量 |

122.07 g/mol |

IUPAC名 |

4,4-difluorobut-3-enoic acid |

InChI |

InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) |

InChIキー |

KYVNTUAQQAZYNP-UHFFFAOYSA-N |

正規SMILES |

C(C=C(F)F)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。